Soyasapogenol A
CAS No.: 508-01-0
Cat. No.: VC21336375
Molecular Formula: C30H50O4
Molecular Weight: 474.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 508-01-0 |
---|---|
Molecular Formula | C30H50O4 |
Molecular Weight | 474.7 g/mol |
IUPAC Name | 9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol |
Standard InChI | InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3 |
Standard InChI Key | CDDWAYFUFNQLRZ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O)O)(C)C)C)C)C)(C)CO)O |
SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C |
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C |
Melting Point | 308 - 312 °C |
Chemical Structure and Properties
Soyasapogenol A possesses a complex pentacyclic triterpenoid structure with multiple hydroxyl groups that contribute to its biological activity. The compound's detailed physicochemical properties are summarized in Table 1.
Property | Value |
---|---|
Chemical Name | (3R,4S,4aR,6aR,6aS,6bR,9S,10S,12aR,14bR)-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol |
CAS Number | 508-01-0 |
Molecular Formula | C30H50O4 |
Molecular Weight | 474.7 g/mol |
Physical Appearance | Powder |
Solubility | Soluble in chloroform and methanol |
Compound Class | Triterpenoids |
The structural configuration of Soyasapogenol A, particularly the positioning of its hydroxyl groups, is critical for its biological activity. These functional groups enable specific interactions with target proteins such as CARF and STAT3, which underlie many of its observed therapeutic effects . The compound's limited water solubility presents challenges for formulation in therapeutic applications, though its solubility in organic solvents facilitates extraction and purification for research purposes .
For laboratory and research applications, it is recommended to dissolve Soyasapogenol A in appropriate organic solvents and prepare stock solutions that can be stored at -20°C. Warming the solution to 37°C and utilizing ultrasonic agitation can enhance solubility when preparing working solutions .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Soyasapogenol A has been investigated in animal models, providing valuable insights into its absorption, distribution, metabolism, and excretion. Following oral administration, Soyasapogenol A demonstrates remarkably favorable bioavailability, exceeding 60% . This high bioavailability suggests efficient absorption from the gastrointestinal tract, which is advantageous for a potential therapeutic agent.
Table 2 summarizes the key pharmacokinetic parameters of Soyasapogenol A determined from rat studies:
Pharmacokinetic Parameter | Value |
---|---|
Bioavailability (F, %) | > 60% |
Time to Peak Concentration (Tmax) | ~2 hours |
Elimination | Complete metabolism within 24 hours |
Number of Metabolites Identified | 16 metabolites detected in rat bile |
Major Metabolic Pathways | Oxidation, dehydrogenation, hydrolysis, dehydration, deoxidization, phosphorylation, sulfation, glucoaldehyde acidification, conjugation with cysteine |
Notable Metabolic Conversion | Can be converted to Soyasapogenols B and E |
After administration, plasma concentrations of Soyasapogenol A increase rapidly, with peak concentrations occurring at approximately 2 hours post-administration . The compound is then gradually eliminated, with complete metabolism observed after 24 hours . This pharmacokinetic profile suggests a relatively short half-life, which may necessitate multiple dosing regimens if Soyasapogenol A were to be developed as a therapeutic agent.
The metabolic fate of Soyasapogenol A is complex, with sixteen distinct metabolites identified in rat bile . These metabolites result from various biotransformation processes, including both phase I and phase II metabolism. An interesting aspect of Soyasapogenol A metabolism is its conversion to other soyasapogenols. Research has demonstrated that Soyasapogenol A can be converted into Soyasapogenols B and E during the metabolic process . This finding suggests a complex relationship between different soyasapogenols in vivo and may have implications for understanding the compound's biological effects.
Immunomodulatory Effects
Beyond its direct anticancer properties, Soyasapogenol A exhibits significant immunomodulatory effects, particularly on macrophages, which are key players in the immune response to cancer and other diseases. Research has demonstrated that Soyasapogenol A suppresses M2 polarization of macrophages . This is significant because M2 macrophages generally promote tumor growth and progression, while M1 macrophages have anti-tumor effects. By shifting the balance away from the tumor-promoting M2 phenotype, Soyasapogenol A may enhance anti-tumor immune responses.
Table 4 summarizes the immunomodulatory effects of Soyasapogenol A:
Target/Cell Type | Effect of Soyasapogenol A | Significance |
---|---|---|
STAT3 in macrophages | Inhibition of activation | Regulation of macrophage polarization |
IL-10 and TCS-induced STAT3 activation | Suppression | Potential shift from M2 to M1 polarization |
M2 macrophage polarization | Suppression | Enhanced anti-tumor immune response |
U373 human glioblastoma cells | Inhibition of STAT3 activation and cell proliferation | Direct anticancer effect |
SaOS2 human osteosarcoma cells | Inhibition of STAT3 activation and cell proliferation | Direct anticancer effect |
A key mechanism underlying the immunomodulatory effects of Soyasapogenol A is its inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) activation in human macrophages . STAT3 is a transcription factor that plays a crucial role in regulating macrophage polarization, particularly toward the M2 phenotype. By inhibiting STAT3 activation, Soyasapogenol A can effectively regulate macrophage activation, potentially shifting it from M2 to M1 polarization.
Specifically, Soyasapogenol A has been shown to inhibit IL-10 and TCS-induced STAT3 activation in macrophages . This effect on STAT3 signaling may explain many of the compound's observed biological activities, including both its immunomodulatory and anticancer properties.
The dual action of Soyasapogenol A—direct anticancer effects combined with immunomodulatory properties—makes it a particularly promising compound for cancer treatment. By both killing cancer cells directly and enhancing anti-tumor immune responses, Soyasapogenol A could potentially overcome some of the limitations of conventional cancer therapies.
Comparative Analysis with Other Soyasapogenols
Soyasapogenol A is one of several related compounds found in soybeans, with Soyasapogenol B being another major soyasaponin aglycone. Comparing the biological activities of these related compounds provides valuable insights into structure-activity relationships and potential therapeutic applications.
While both Soyasapogenol A and B exhibit anticancer and immunomodulatory properties, some studies suggest differences in their potency and specific mechanisms of action. Both compounds have shown the ability to inhibit STAT3 activation in human macrophages and tumor cells, suppress M2 polarization of macrophages, and inhibit the proliferation of cancer cell lines such as U373 human glioblastoma cells and SaOS2 human osteosarcoma cells .
Interestingly, oral administration of Soyasapogenol B has been shown to significantly suppress both subcutaneous tumor development and lung metastasis in a tumor-bearing mouse model . This suggests that Soyasapogenol B, like Soyasapogenol A, possesses significant anticancer properties in vivo.
In terms of metabolic relationships, research has shown that Soyasapogenol A can be converted into Soyasapogenols B and E during the metabolic process in vivo . This suggests a complex interrelationship between these compounds in the body, with Soyasapogenol A potentially serving as a precursor to other bioactive soyasapogenols.
The distribution of Soyasapogenols A and B also differs in plant tissues. While Soyasapogenol A is concentrated in the root (radicle) of soybean seedlings, Soyasapogenol B is more abundant in the plumule . Additionally, seed germination increases the accumulation of Soyasapogenol B but has no influence on Soyasapogenol A content . These differences suggest distinct roles for these compounds in plant development and defense.
Understanding the similarities and differences between Soyasapogenol A and related compounds is essential for optimizing their potential therapeutic applications and may guide the development of synthetic derivatives with enhanced efficacy or improved pharmacokinetic properties.
Research Methods and Analytical Techniques
The study of Soyasapogenol A has been facilitated by the development of various analytical methods for its isolation, purification, and quantification. These techniques are essential for advancing research on this compound and potentially developing it for therapeutic applications.
An efficient analytical method utilizing high-performance liquid chromatography (HPLC) with an evaporative light scattering detector (ELSD) has been developed specifically to isolate and quantify Soyasapogenol A and B in soybeans . This method has facilitated studies on the distribution of these compounds in different plant parts and under various conditions.
For pharmacokinetic and metabolic studies, liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC/MS-QTOF) has been employed to profile the metabolites of Soyasapogenol A in rat bile . This advanced analytical technique allows for the identification and characterization of multiple metabolites, providing insights into the biotransformation pathways of the compound.
Cell-based assays have been used extensively to investigate the biological activities of Soyasapogenol A. These include viability assays to assess cytotoxicity against cancer cells , Western blot analysis to examine effects on protein expression and signaling pathways , and specialized assays such as Cell-ELISA to measure the expression of specific markers like CD163 on macrophages .
In vivo models have also been crucial for evaluating the potential therapeutic effects of Soyasapogenol A. These include subcutaneous xenograft models to assess effects on tumor growth and tail vein injection models to investigate inhibition of metastasis . Animal models have also been used to study the pharmacokinetics and metabolism of the compound following oral or intravenous administration .
The continued refinement of these research methods and analytical techniques will be essential for further advancing our understanding of Soyasapogenol A and its potential therapeutic applications.
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